2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide is a complex organic compound with the molecular formula C22H18Cl3IN2O This compound is known for its unique structure, which includes a trichloroethyl group, an iodoaniline moiety, and a diphenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-iodoaniline under controlled conditions to form the intermediate product. This intermediate is then reacted with diphenylacetic acid chloride in the presence of a base, such as triethylamine, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl group and iodoaniline moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide
- 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chlorophenoxy)ethyl)acetamide
- 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)acetamide
Uniqueness
2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide is unique due to the presence of the iodoaniline moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303061-50-9 |
---|---|
Molecular Formula |
C22H18Cl3IN2O |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide |
InChI |
InChI=1S/C22H18Cl3IN2O/c23-22(24,25)21(27-18-13-11-17(26)12-14-18)28-20(29)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21,27H,(H,28,29) |
InChI Key |
BFNWWOURRWXXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.